2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride
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Overview
Description
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride is an organic compound with the molecular formula C8H5ClF3N. It is a clear, colorless liquid with a strong, pungent odor. This compound is primarily used as a fluorinated building block in synthetic organic chemistry and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride typically involves the reaction of imidoyl chloride with fluorinated aromatic compounds. One common method is the reaction of imidoyl chloride with 5-fluoro-2-iodoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(3-fluoro-5-iodophenyl)acetamide
- 2,2,2-Trifluoro-N-(4-fluoro-2-iodophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms in the aromatic ring enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C8H3ClF4IN |
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Molecular Weight |
351.47 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-fluoro-2-iodophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF4IN/c9-7(8(11,12)13)15-6-3-4(10)1-2-5(6)14/h1-3H |
InChI Key |
YCXNPUJAEBRIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)I |
Origin of Product |
United States |
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